Ethyl 2-amino-5-hydroxynicotinate
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-amino-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3,(H2,9,10) |
InChI Key |
JOPQDSLGLOMWBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 2-amino-5-hydroxynicotinate typically begins with nicotinic acid derivatives.
Reaction Steps: One common method involves the esterification of nicotinic acid to form ethyl nicotinate, followed by nitration and subsequent reduction to introduce the amino group.
Reaction Conditions: These reactions often require specific catalysts, controlled temperatures, and pH conditions to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product’s quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Substituted nicotinates.
Scientific Research Applications
Chemistry: Ethyl 2-amino-5-hydroxynicotinate is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., -NO₂ in Ethyl 2-hydroxy-5-nitronicotinate) reduce stability and increase reactivity, making such compounds prone to decomposition or explosive hazards .
Biological Activity: Fluorinated derivatives (e.g., Ethyl 2-amino-5-fluoronicotinate) show promise in drug discovery due to fluorine's electronegativity and metabolic stability . Chlorinated analogs (e.g., Ethyl 2-chloro-5-methylnicotinate) are widely used as intermediates in synthesizing antihypertensive or anticancer agents .
Physical Properties: Esterification (e.g., ethyl group) generally lowers melting points compared to carboxylic acid derivatives like 2-Aminonicotinic acid (mp 295–297°C) . Hydroxyl and amino groups increase hydrophilicity, which may enhance bioavailability compared to methyl or nitro-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-amino-5-hydroxynicotinate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of structurally similar nicotinate derivatives often involves catalytic steps with potassium hydroxide (KOH) or triethylamine to facilitate condensation or amidation reactions . For this compound, optimization could include varying solvent polarity (e.g., ethanol vs. DMF), adjusting reaction temperatures, and controlling stoichiometric ratios of precursors. Parallel monitoring via TLC or HPLC is advised to track intermediate formation .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store the compound in airtight containers at room temperature, protected from light and moisture to prevent hydrolysis or decomposition . During handling, use respiratory protection and avoid dust formation, as thermal decomposition may release toxic fumes (e.g., nitrogen oxides) . Spills should be contained using inert adsorbents like sand, followed by disposal in labeled salvage containers .
Q. What analytical techniques are critical for characterizing this compound and ensuring reproducibility?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Purity should be validated via HPLC with UV detection (λ = 254 nm). For reproducibility, document solvent systems, column types, and gradient profiles in the experimental section, adhering to journal guidelines for supplementary data submission .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer : Discrepancies may arise from incomplete solvent or transition-state modeling in computational studies. Validate predictions by:
- Repeating experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations).
- Cross-referencing with analogous compounds’ kinetic data (e.g., Ethyl 5-methylnicotinate hydrolysis rates) .
- Using hybrid DFT methods incorporating solvent effects to refine computational models .
Q. What experimental design principles are critical for assessing the bioactivity of this compound in preclinical studies?
- Methodological Answer :
- Follow NIH guidelines for preclinical research, including blinding, randomization, and power analysis to ensure statistical robustness .
- Include positive controls (e.g., known nicotinamide derivatives) and dose-response curves to isolate compound-specific effects.
- Use LC-MS/MS to monitor metabolic stability in biological matrices, ensuring data aligns with pharmacokinetic models .
Q. How can researchers systematically evaluate the ecological impact of this compound during disposal or accidental release?
- Methodological Answer :
- Conduct in silico ecotoxicity predictions using tools like ECOSAR to estimate acute/chronic toxicity to aquatic organisms.
- Perform biodegradability assays (e.g., OECD 301F) under aerobic conditions to assess persistence .
- Mitigate risks by pre-treating waste with oxidizing agents (e.g., Fenton’s reagent) to degrade aromatic intermediates .
Methodological and Reporting Standards
Q. What strategies ensure rigorous literature reviews and data validation for studies on this compound?
- Methodological Answer :
- Use databases like PubMed and Reaxys with search filters for "nicotinate derivatives" and "kinetic studies." Prioritize peer-reviewed journals and avoid uncorroborated sources .
- Cross-check spectral data against published analogs (e.g., Ethyl 5-hydroxynicotinate) to identify inconsistencies .
- Apply the CRAP (Currency, Reliability, Authority, Purpose) test to evaluate source credibility .
Q. How should researchers structure experimental protocols to facilitate replication and peer review?
- Methodological Answer :
- Detail synthetic steps, including catalyst concentrations, reaction times, and purification methods (e.g., column chromatography conditions) .
- Report failure cases (e.g., unsuccessful coupling reactions) to guide troubleshooting.
- Submit raw NMR/HPLC data as supplementary files with metadata annotations (e.g., solvent peaks, integration values) .
Key Considerations for Advanced Studies
- Data Contradiction Analysis : Use Bland-Altman plots to compare experimental vs. theoretical results, identifying systematic biases .
- Structural-Activity Relationships (SAR) : Explore substituent effects by synthesizing analogs (e.g., nitro or cyano groups at position 5) and correlating with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
